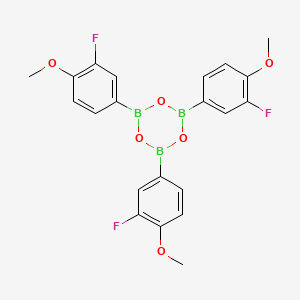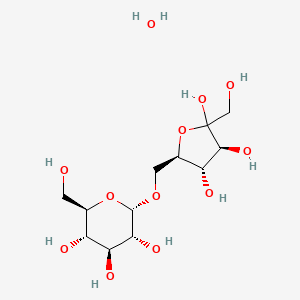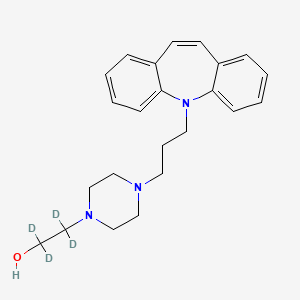
(-)-Donepezil Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Donepezil Hydrochloride: is a cholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. It works by increasing the levels of acetylcholine in the brain, which helps improve cognitive function and memory. This compound is known for its effectiveness in managing symptoms of Alzheimer’s disease and is widely used in clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Donepezil Hydrochloride involves several steps, starting from commercially available starting materials. The key steps include the formation of the indanone core, followed by the introduction of the piperidine ring. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: (-)-Donepezil Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the structure of this compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (-)-Donepezil Hydrochloride is used as a model compound for studying cholinesterase inhibitors and their interactions with enzymes.
Biology: In biological research, this compound is used to study the effects of cholinesterase inhibition on neuronal function and cognitive processes.
Medicine: In medicine, this compound is widely used in the treatment of Alzheimer’s disease. It helps improve cognitive function and memory in patients with mild to moderate Alzheimer’s disease.
Industry: In the pharmaceutical industry, this compound is used in the development of new cholinesterase inhibitors and other therapeutic agents.
Mechanism of Action
Molecular Targets and Pathways: (-)-Donepezil Hydrochloride exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to improved cognitive function and memory. The primary molecular target is acetylcholinesterase, and the pathway involves the inhibition of acetylcholine breakdown.
Comparison with Similar Compounds
Rivastigmine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A cholinesterase inhibitor that also has nicotinic receptor modulating properties.
Tacrine: An older cholinesterase inhibitor with a similar mechanism of action.
Uniqueness: (-)-Donepezil Hydrochloride is unique in its high selectivity for acetylcholinesterase and its ability to cross the blood-brain barrier effectively. This makes it particularly effective in treating Alzheimer’s disease compared to other cholinesterase inhibitors.
Properties
CAS No. |
142057-78-1 |
|---|---|
Molecular Formula |
C₂₄H₃₀ClNO₃ |
Molecular Weight |
415.95 |
Synonyms |
(S)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)





